Tesmilifene

Catalog No.
S005231
CAS No.
98774-23-3
M.F
C19H25NO
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tesmilifene

CAS Number

98774-23-3

Product Name

Tesmilifene

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3

InChI Key

NFIXBCVWIPOYCD-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2

Synonyms

(2-(4-benzylphenoxy)ethyl)diethylamine, BzPhOEt-diethylammonium chloride, DEPMPE, DPPE, DPPE hydrochloride, ethanamine, N,N-diethyl-2-(4-(phenylmethyl)phenoxy)-, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha))-, N,N-diethyl-2-((4-phenylmethyl)phenoxy)-ethanamine hydrochloride, N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine, N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine hydrochloride, N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine, N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine hydrochloride, tesmilifene, tesmilifene hydrochloride

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2

Description

The exact mass of the compound Tesmilifene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Breast Cancer

Tesmilifene's primary research focus lies in its potential for breast cancer prevention and treatment. Studies have shown that it can bind to estrogen receptors in breast tissue, acting as an antagonist, thereby reducing the stimulatory effects of estrogen on cancer cell growth [].

Clinical trials are investigating the efficacy of Tesmilifene in preventing breast cancer in high-risk women []. Additionally, research is ongoing to explore its use in combination with other therapies for treating existing breast cancer [].

Other Cancers

Research is also exploring the potential of Tesmilifene in other types of cancers, including endometrial cancer and prostate cancer. Similar to its effects in breast cancer, Tesmilifene might act as an antagonist in estrogen-receptor positive endometrial cancer cells, potentially inhibiting their growth []. In prostate cancer, Tesmilifene might have a dual effect, acting as an antagonist in some tissues and an agonist (stimulator) in others, requiring further investigation [].

Bone Health

Studies are investigating the potential benefits of Tesmilifene for bone health, particularly in postmenopausal women. As estrogen levels decline after menopause, women are at increased risk of osteoporosis. Tesmilifene might help maintain bone mineral density by mimicking some of estrogen's positive effects on bone [].

Tesmilifene is a chemical compound with the molecular formula C19H25NO, recognized for its role as a potentiator of chemotherapy. It has been shown to enhance the efficacy of doxorubicin, a commonly used chemotherapeutic agent, by significantly improving survival rates in patients when combined with this drug . Tesmilifene functions primarily through its ability to bind to and displace histamine from various receptor sites, exhibiting equipotency to tamoxifen and a stronger binding affinity compared to conventional antihistamines .

The exact mechanism of action for Tesmilifene remains unclear [, ]. Initial studies suggested it potentiated the effects of chemotherapeutic drugs like doxorubicin [, ]. One hypothesis proposes Tesmilifene targets a specific clone of aggressive, multi-drug resistant cancer cells, overcoming their resistance mechanisms and enhancing the effectiveness of chemotherapy []. However, further research is needed to fully elucidate its mode of action.

That lead to the formation of its diphenylmethane structure. The synthesis typically includes the following steps:

  • Formation of the Diphenylmethane Backbone: This is achieved through reactions involving phenyl groups and appropriate alkylating agents.
  • Introduction of the Amino Group: The amine functionality is introduced through nucleophilic substitution reactions.
  • Final Modifications: Additional reactions may be employed to fine-tune the compound's properties or enhance its biological activity.

These synthetic pathways are crucial for producing Tesmilifene in a form that can be effectively utilized in clinical settings.

The synthesis of Tesmilifene can be achieved through various methods, but commonly follows a multi-step organic synthesis route. Key methods include:

  • Alkylation Reactions: Utilized to attach alkyl groups to the phenyl rings.
  • Reduction Reactions: Employed to convert certain functional groups into amines or alcohols as needed.
  • Rearrangement Reactions: These may be necessary to achieve the desired molecular structure and functional groups.

Each step is carefully controlled to ensure high yields and purity of the final product.

Tesmilifene's primary application lies in oncology, where it is used as an adjunct therapy to enhance the effectiveness of traditional chemotherapeutic agents like doxorubicin. Its ability to improve survival rates in cancer patients makes it a valuable agent in cancer treatment protocols . Additionally, its properties as a histamine receptor antagonist suggest potential applications in treating allergic reactions and other conditions influenced by histamine.

Research has demonstrated that Tesmilifene interacts with various biological systems, particularly concerning its role in enhancing chemotherapy efficacy:

  • Chemotherapeutic Agents: Studies indicate that when Tesmilifene is combined with doxorubicin, it leads to significantly improved survival outcomes compared to doxorubicin alone .
  • Histamine Receptors: Its ability to displace histamine suggests potential interactions that could influence allergic responses and other histamine-mediated processes .

These interactions underline the importance of studying Tesmilifene's pharmacodynamics and pharmacokinetics in greater detail.

Tesmilifene shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypePrimary UseUnique Features
TamoxifenSelective Estrogen Receptor ModulatorBreast Cancer TreatmentEstrogen receptor modulation
DoxorubicinAnthracycline AntibioticCancer TreatmentDNA intercalation
N,N-Diethyl-2-[4-(Phenylmethyl)Phenoxy]ethanamine (DPPE)Related PotentiatorChemotherapy EnhancementSimilar mechanism but different structure

Tesmilifene is unique due to its dual action as both a histamine receptor antagonist and a potentiator of chemotherapeutic agents, distinguishing it from these similar compounds which primarily focus on either hormonal modulation or direct cytotoxicity .

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

283.193614421 g/mol

Monoisotopic Mass

283.193614421 g/mol

Heavy Atom Count

21

UNII

I43T3ID6G2

Related CAS

92981-78-7 (hydrochloride)

Drug Indication

Intended for the treatment of various forms of cancer.

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

Mechanism of Action

Although the exact mechanism of action is not known, one study (PMID: 16413681) proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently. This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis. The mechanism of cell death is likely to result not from the presence of chemotherapy inside the cell (in fact the chemotherapy is extruded) but, directly or indirectly, from the enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them. The result would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of tesmilifene.

Other CAS

98774-23-3

Metabolism Metabolites

Hepatic

Wikipedia

Tesmilifene

Dates

Modify: 2023-09-12
1: Raghavan D, Brandes LJ, Klapp K, Snyder T, Styles E, Tsao-Wei D, Lieskovsky G,
Quinn DI, Ramsey EW. Phase II trial of tesmilifene plus mitoxantrone and
prednisone for hormone refractory prostate cancer: high subjective and objective
response in patients with symptomatic metastases. J Urol. 2005
Nov;174(5):1808-13; discussion 1813. PubMed PMID: 16217292.


2: Vincent M. Tesmilifene may enhance breast cancer chemotherapy by killing a
clone of aggressive, multi-drug resistant cells through its action on the
p-glycoprotein pump. Med Hypotheses. 2006;66(4):715-31. Epub 2006 Jan 18. PubMed
PMID: 16413681.


3: Liu J, Tu D, Dancey J, Reyno L, Pritchard KI, Pater J, Seymour LK. Quality of
life analyses in a clinical trial of DPPE (tesmilifene) plus doxorubicin versus
doxorubicin in patients with advanced or metastatic breast cancer: NCIC CTG Trial
MA.19. Breast Cancer Res Treat. 2006 Dec;100(3):263-71. Epub 2006 Jul 6. PubMed
PMID: 16823511.


4: Deng T, Liu JC, Pritchard KI, Eisen A, Zacksenhaus E. Preferential killing of
breast tumor initiating cells by
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene. Clin Cancer Res.
2009 Jan 1;15(1):119-30. doi: 10.1158/1078-0432.CCR-08-1708. PubMed PMID:
19118039.

Explore Compound Types